6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic organic compound characterized by its quinoline core structure substituted with bromine atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 6-bromoquinoline.
Key Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Boronic acids or esters with palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Coupling: Biaryl compounds.
Scientific Research Applications
6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is explored for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or interact with DNA to prevent cancer cell proliferation.
Material Science: In electronic applications, the compound’s conjugated system allows it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid: Similar structure but with a methyl group instead of a bromine atom on the phenyl ring.
6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid: Contains a trifluoromethoxy group, which can alter its electronic properties.
Uniqueness
6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of multiple bromine atoms, which can significantly influence its reactivity and interactions in both chemical and biological systems. This makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-bromo-2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2NO2/c19-12-4-1-11(2-5-12)3-7-14-10-16(18(22)23)15-9-13(20)6-8-17(15)21-14/h1-10H,(H,22,23)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNOVKATCBQWMS-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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